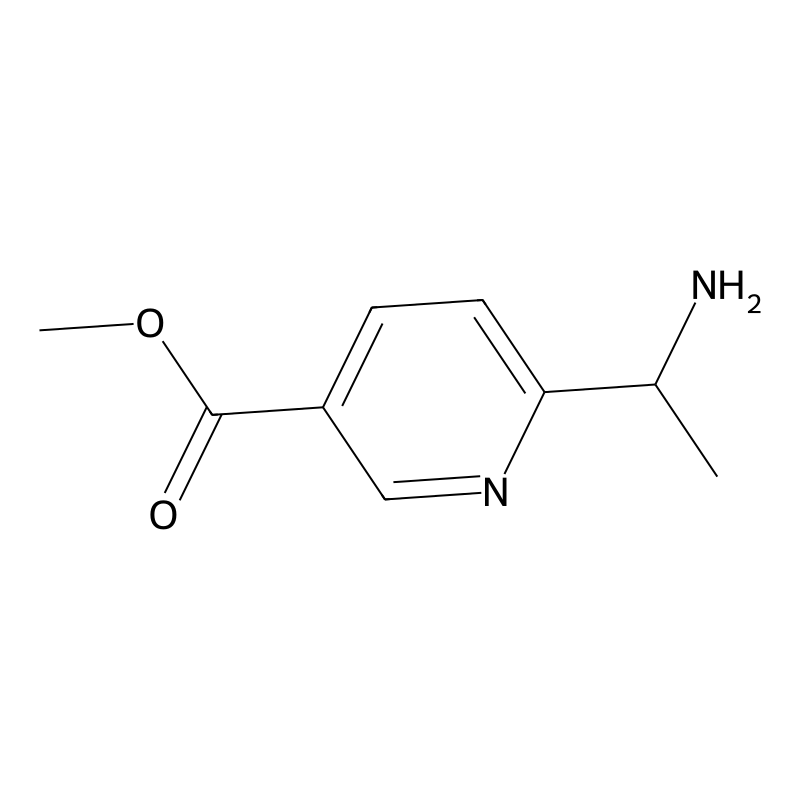Methyl 6-(1-aminoethyl)nicotinate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Methyl 6-(1-aminoethyl)nicotinate is an organic compound with the molecular formula C₉H₁₃N₂O₂. It is a derivative of nicotinic acid, characterized by the presence of a methyl ester group and an aminoethyl side chain at the 6-position of the pyridine ring. This compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
- Oxidation: The compound can be oxidized to yield various oxidized derivatives, such as carboxylic acids or ketones. Common oxidizing agents used include potassium permanganate and chromium trioxide.
- Reduction: Reduction processes can convert this compound into reduced forms, such as amines or alcohols, typically utilizing reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using halogens or nucleophiles as reagents.
The synthesis of methyl 6-(1-aminoethyl)nicotinate typically involves:
- Esterification of Nicotinic Acid: This initial step involves reacting nicotinic acid with methanol in the presence of a strong acid catalyst to form methyl nicotinate.
- Reductive Amination: The introduction of the 1-aminoethyl group is achieved through reductive amination, using suitable reagents and conditions to ensure high yield and purity.
Industrial Production
In industrial settings, large-scale synthesis may employ continuous flow reactors and advanced purification techniques to optimize yield and maintain product quality.
Methyl 6-(1-aminoethyl)nicotinate finds applications across several domains:
- Organic Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
- Biological Research: The compound is studied for its effects on cellular processes and enzyme functions.
- Pharmaceutical Industry: Ongoing research aims to evaluate its potential therapeutic applications in drug development.
The mechanism of action of methyl 6-(1-aminoethyl)nicotinate involves its interaction with specific molecular targets such as enzymes or receptors. These interactions may modulate biochemical pathways, leading to various physiological effects. Detailed studies are required to elucidate the precise mechanisms involved in these interactions.
Several compounds share structural similarities with methyl 6-(1-aminoethyl)nicotinate:
| Compound Name | Structural Features |
|---|---|
| Methyl 5-(1-aminoethyl)picolinate | Aminoethyl group at the 5-position of picolinic acid |
| Methyl 4-(1-aminoethyl)benzoate | Aminoethyl group at the 4-position of benzoic acid |
| Methyl 4-(1-aminoethyl)nicotinate | Aminoethyl group at the 4-position of nicotinic acid |
Uniqueness
Methyl 6-(1-aminoethyl)nicotinate is unique due to its specific structural features, particularly the position of the aminoethyl group on the nicotinic acid moiety. This distinct positioning may confer unique chemical and biological properties that differentiate it from other similar compounds.








